molecular formula C16H13BrN4O B2721694 (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide CAS No. 539806-78-5

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide

Cat. No. B2721694
CAS RN: 539806-78-5
M. Wt: 357.211
InChI Key: MRLXBINVYSBXKB-VCHYOVAHSA-N
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Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide, also known as BBAAH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.

Scientific Research Applications

Antibacterial and Anticancer Activities

The synthesis and evaluation of benzimidazole derivatives, including compounds structurally related to "(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide," have shown significant antibacterial and anticancer activities. For instance, benzimidazole derivatives have been synthesized and exhibited medium to high antibacterial activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, these compounds have demonstrated medium to high cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Patil et al., 2010), (Patil et al., 2010).

Antioxidant Activities

Research on benzimidazole derivatives has also uncovered their antioxidant properties. Novel benzimidazole compounds have been synthesized and evaluated for their in vitro antioxidant activities, demonstrating significant inhibitory effects on lipid peroxidation and free radical scavenging capacities. These findings suggest the potential of these compounds in oxidative stress-related research and applications (Alp et al., 2015).

Catalytic Activities

Benzimidazole derivatives have been explored for their catalytic activities, particularly in facilitating organic synthesis reactions. For example, N-heterocyclic carbenes derived from benzimidazole compounds have been effective catalysts in transesterification and acylation reactions, demonstrating their versatility and potential in synthetic chemistry applications (Grasa et al., 2002).

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O/c17-12-7-5-11(6-8-12)10-18-21-16(22)9-15-19-13-3-1-2-4-14(13)20-15/h1-8,10H,9H2,(H,19,20)(H,21,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLXBINVYSBXKB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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